An In-Depth Technical Guide to tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate
An In-Depth Technical Guide to tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate
CAS Number: 1045858-10-3
Abstract
This technical guide provides a comprehensive overview of tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate, a functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document consolidates available data and provides expert insights into its physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and potential applications based on analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging substituted pyridine scaffolds for the design of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile core for designing molecules that interact with a diverse range of biological targets. The strategic functionalization of the pyridine ring with substituents such as methoxy, methyl, and carbamate groups allows for the fine-tuning of a compound's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile.
tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate (Figure 1) incorporates several key features that make it an attractive building block for drug discovery programs. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. The methyl group provides a lipophilic contact point and can fill hydrophobic pockets in target proteins. The tert-butoxycarbonyl (Boc)-protected amine at the 3-position serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse pharmacophoric elements.
Physicochemical and Safety Data
A summary of the key physicochemical properties of tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate is presented in Table 1. This data is compiled from various chemical supplier databases.[1][2][3]
| Property | Value | Source |
| CAS Number | 1045858-10-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [1][2][3] |
| Molecular Weight | 238.28 g/mol | [1][2][3] |
| Appearance | Solid (predicted) | [1] |
| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1C | [1] |
| InChI | 1S/C12H18N2O3/c1-8-9(6-13-7-10(8)16-5)14-11(15)17-12(2,3)4/h6-7H,1-5H3,(H,14,15) | [1] |
| InChIKey | MLXHDVCEKKKMHN-UHFFFAOYSA-N | [1] |
2.1 Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
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Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[1]
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Signal Word: Danger.[1]
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Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Researchers handling this compound should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Proposed Synthesis Protocol
3.1. Rationale for the Proposed Synthetic Strategy
The core of the proposed synthesis is the construction of the substituted pyridine ring, followed by the introduction of the Boc-protected amino group. A common and effective method for the synthesis of polysubstituted pyridines is the Hantzsch pyridine synthesis or similar condensation reactions. However, for this particular substitution pattern, a more linear approach starting from a pre-functionalized pyridine derivative is likely more efficient. The key steps would involve the introduction of the amino group at the 3-position, followed by its protection with a Boc group.
3.2. Proposed Experimental Workflow
A [label="Starting Material:\n3-Bromo-5-methoxy-4-methylpyridine"]; B [label="Buchwald-Hartwig Amination"]; C [label="Intermediate:\n5-Methoxy-4-methylpyridin-3-amine"]; D [label="Boc Protection"]; E [label="Final Product:\ntert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate"];
A -> B [label="Reagents:\n- Benzophenone imine\n- Pd₂(dba)₃, BINAP\n- NaOtBu, Toluene\nThen, Hydrolysis (HCl)"]; B -> C; C -> D [label="Reagents:\n- Di-tert-butyl dicarbonate (Boc₂O)\n- Triethylamine (TEA), DMAP (cat.)\n- Dichloromethane (DCM)"]; D -> E; }
Figure 2: Proposed synthetic workflow for tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate.Step 1: Synthesis of 5-Methoxy-4-methylpyridin-3-amine (Intermediate C)
This step can be achieved via a Buchwald-Hartwig amination of a suitable starting material, such as 3-bromo-5-methoxy-4-methylpyridine.
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Reaction: To a solution of 3-bromo-5-methoxy-4-methylpyridine in toluene are added benzophenone imine, sodium tert-butoxide, and a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and BINAP.
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The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
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After cooling, the reaction mixture is quenched, and the resulting imine is hydrolyzed with aqueous hydrochloric acid to yield the free amine.
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The product is then isolated and purified by column chromatography.
Step 2: Boc-protection of 5-Methoxy-4-methylpyridin-3-amine (Final Product E)
The protection of the amino group is a standard procedure in organic synthesis.
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Reaction: To a solution of 5-methoxy-4-methylpyridin-3-amine in a suitable solvent such as dichloromethane are added triethylamine, a catalytic amount of 4-dimethylaminopyridine (DMAP), and di-tert-butyl dicarbonate (Boc₂O).
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The reaction is stirred at room temperature until completion.
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The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to afford the desired tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this specific compound is not publicly available, we can predict the key signals in its ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds and established chemical shift principles.
4.1. Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum would exhibit the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | Pyridine C2-H |
| ~7.5 | s | 1H | Pyridine C6-H |
| ~6.8 | s (br) | 1H | N-H (carbamate) |
| ~3.9 | s | 3H | O-CH₃ |
| ~2.2 | s | 3H | Pyridine C4-CH₃ |
| ~1.5 | s | 9H | C(CH₃)₃ (Boc) |
4.2. Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show the following key resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~152 | Pyridine C5-O |
| ~145 | Pyridine C2 |
| ~138 | Pyridine C6 |
| ~130 | Pyridine C3-N |
| ~125 | Pyridine C4-C |
| ~81 | C(CH₃)₃ (Boc) |
| ~56 | O-CH₃ |
| ~28 | C(CH₃)₃ (Boc) |
| ~16 | Pyridine C4-CH₃ |
Applications in Drug Discovery
The structural motifs present in tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate suggest its utility as a versatile building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.
5.1. Role as a Scaffold in Kinase Inhibitor Design
The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyridine ring can then be elaborated to occupy the hydrophobic regions and solvent-exposed areas of the ATP-binding pocket, thereby conferring potency and selectivity. The Boc-protected amine of tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate can be deprotected to allow for the coupling of various aryl or heteroaryl groups, which are commonly found in type I and type II kinase inhibitors.
Start [label="tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate"]; Deprotection [label="Boc Deprotection\n(e.g., TFA/DCM)"]; Amine [label="3-Amino-5-methoxy-4-methylpyridine"]; Coupling [label="Coupling Reaction\n(e.g., Suzuki, Buchwald-Hartwig)"]; Final [label="Kinase Inhibitor Candidate"];
Start -> Deprotection; Deprotection -> Amine; Amine -> Coupling [label="+ Aryl/Heteroaryl Halide"]; Coupling -> Final; }
Figure 3: General scheme for the utilization of tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate in the synthesis of kinase inhibitors.5.2. Potential as a Linker in PROTACs and Molecular Glues
The field of targeted protein degradation, which includes technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represents a rapidly expanding area of drug discovery. The bifunctional nature of deprotected tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate makes it a potential component in the design of these novel therapeutic modalities. The aminopyridine core could serve as a warhead to bind to a target protein, while the rest of the molecule can be extended with a linker connected to an E3 ligase-recruiting moiety.
Conclusion
tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate is a valuable, yet under-documented, chemical entity with significant potential for application in drug discovery and development. Its polysubstituted pyridine core, equipped with a versatile Boc-protected amine, offers a strategic starting point for the synthesis of complex molecular architectures targeting a range of disease-relevant proteins. While further experimental validation of its synthesis and reactivity is required, the insights provided in this guide, based on established chemical principles and analysis of analogous structures, offer a solid foundation for researchers looking to incorporate this promising building block into their synthetic endeavors.
References
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Amerigo Scientific. tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate. [Link]
